Butyrophenone, 2-chloro-2-hydroxy-
CAS No.: 103040-41-1
Cat. No.: VC0020234
Molecular Formula: C10H11ClO2
Molecular Weight: 198.646
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103040-41-1 |
|---|---|
| Molecular Formula | C10H11ClO2 |
| Molecular Weight | 198.646 |
| IUPAC Name | 2-chloro-2-hydroxy-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C10H11ClO2/c1-2-10(11,13)9(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |
| Standard InChI Key | JMAFOCBTAAOLTM-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)C1=CC=CC=C1)(O)Cl |
Introduction
Chemical Identity and Properties
Butyrophenone, 2-chloro-2-hydroxy- is a crystalline organic compound with the IUPAC name 2-chloro-2-hydroxy-1-phenylbutan-1-one. The molecule features a phenyl group attached to a carbonyl function, with the adjacent carbon bearing both a chlorine atom and a hydroxyl group, creating a tertiary alcohol center. The ethyl substituent completes the butanoyl backbone structure.
Structural Information and Identifiers
The compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| CAS Registry Number | 103040-41-1 |
| Molecular Formula | C₁₀H₁₁ClO₂ |
| Molecular Weight | 198.646 g/mol |
| IUPAC Name | 2-chloro-2-hydroxy-1-phenylbutan-1-one |
| Standard InChI | InChI=1S/C10H11ClO2/c1-2-10(11,13)9(12)8-6-4-3-5-7-8/h3-7,13H,2H2,1H3 |
| SMILES Notation | CCC(C(=O)C1=CC=CC=C1)(O)Cl |
| PubChem Compound ID | 71434502 |
This compound belongs to the chemical class of α-chlorohydrins and represents an important intermediate in the oxidative degradation pathway of butyrophenone.
Physical Properties
While comprehensive physical data for this specific compound is limited in the available literature, compounds of this structural class typically exhibit the following general properties:
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Physical State: Typically crystalline solid at room temperature
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Solubility: Limited solubility in water, but more soluble in organic solvents like alcohols, ethers, and chlorinated solvents
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Stability: Relatively stable when stored properly, but may undergo hydrolysis in basic conditions
Synthesis and Formation
Chlorination of Butyrophenone
The primary synthetic route to Butyrophenone, 2-chloro-2-hydroxy- involves the chlorination of butyrophenone under specific reaction conditions. This process typically occurs in alkaline aqueous media using hypochlorite as the chlorinating agent .
The reaction appears to follow a pathway similar to that observed with related ketones. For instance, the chlorination of isobutyrophenone (a structural isomer of butyrophenone) in alkaline aqueous solution leads to the formation of α-hydroxyisobutyrophenone as the first detectable intermediate . By analogy, it is reasonable to expect that butyrophenone undergoes initial chlorination to form 2-chlorobutyrophenone, which subsequently hydrolyzes to produce 2-chloro-2-hydroxy-butyrophenone .
Reaction Mechanism
The mechanism for the formation of 2-chloro-2-hydroxy-butyrophenone likely involves the following key steps:
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Base-catalyzed enolization of butyrophenone
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Reaction of the enolate with hypochlorite to form 2-chlorobutyrophenone
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Hydroxide-mediated hydrolysis to form the chlorohydrin product
This mechanistic pathway is consistent with studies on related compounds such as isobutyrophenone, where kinetic analysis has revealed a biphasic reaction profile involving initial chlorination followed by subsequent transformations .
Reactivity and Chemical Transformations
Hydrolysis and Rearrangement Reactions
Butyrophenone, 2-chloro-2-hydroxy- undergoes further transformations under continued exposure to alkaline hypochlorite solutions. One significant reaction pathway involves oxidative cleavage leading to the formation of 2,3-dihydroxy-2-phenylbutanoic acid . This transformation represents an important example of the haloform reaction followed by rearrangement.
The formation of 2,3-dihydroxy-2-phenylbutanoic acid can be rationalized through a mechanism involving:
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Oxidation of the chlorohydrin to form an α-chloroketone intermediate
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Base-catalyzed hydrolysis and rearrangement
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Further oxidation to generate the dihydroxy acid product
This reaction sequence is analogous to transformations observed with other aryl alkyl ketones under similar conditions .
Kinetics of Related Reactions
Although specific kinetic data for 2-chloro-2-hydroxy-butyrophenone is limited, studies on related compounds provide valuable insights. For instance, research on isobutyrophenone has demonstrated that the hydrolysis of α-chloroisobutyrophenone proceeds with a second-order rate constant of 71.9 ± 1.5 M⁻¹s⁻¹ with respect to hydroxide concentration . This suggests that the hydrolysis of similar α-chloroketones, including potential intermediates in butyrophenone reactions, is relatively rapid under basic conditions.
The reaction kinetics exhibit complex behavior, often showing biphasic patterns with distinct rates for the initial chlorination and subsequent transformations . These kinetic features are consistent with a mechanism involving sequential reactions rather than a simple one-step process.
Analytical Characterization
Spectroscopic Properties
Comparative Studies with Related Compounds
Chlorination of Isobutyrophenone
Studies on the chlorination of isobutyrophenone provide valuable comparative insights. Under alkaline conditions, isobutyrophenone undergoes chlorination to form α-hydroxyisobutyrophenone as the first detectable intermediate, which subsequently undergoes further reaction with hypochlorite to yield benzoate .
The reaction kinetics exhibit biphasic behavior, with an initial rapid reaction followed by a slower phase. Detailed kinetic analysis has revealed that the initial phase corresponds to the formation of α-hydroxyisobutyrophenone, while the second phase involves its further oxidation .
Chlorination of Other Ketones
Similar reaction patterns have been observed with various ketones. For instance, propiophenone undergoes chlorination in aqueous alkali to yield 2-phenylglyceric acid as the major product, forming through further oxidation of 1-phenyl-1,2-propanedione intermediate . Likewise, cycloheptanone yields 1,2-dihydroxycyclohexanecarboxylic acid under analogous conditions .
These comparative studies suggest that the formation of 2-chloro-2-hydroxy-butyrophenone and its subsequent transformation to 2,3-dihydroxy-2-phenylbutanoic acid follows a general pattern observed in the chlorination chemistry of ketones.
Research Applications
Synthetic Organic Chemistry
Butyrophenone, 2-chloro-2-hydroxy- represents a potentially useful intermediate in organic synthesis. The presence of both chloro and hydroxy functionalities at the α-position relative to the carbonyl group creates opportunities for diverse chemical transformations:
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Elimination reactions to form α,β-unsaturated ketones
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Substitution reactions to introduce various functional groups
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Cyclization reactions to form heterocyclic compounds
Mechanistic Studies
The compound serves as an important model for understanding the mechanisms of halogenation reactions involving ketones. Studying its formation and subsequent transformations has contributed to our understanding of:
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Enolate formation and reactivity
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Stereoelectronic effects in substitution reactions
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Factors affecting the stability and reactivity of α-halohydrins
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